molecular formula C13H17NO6 B1391812 trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate CAS No. 936901-99-4

trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate

Cat. No.: B1391812
CAS No.: 936901-99-4
M. Wt: 283.28 g/mol
InChI Key: UTLSJGBTNAGAMG-UHFFFAOYSA-N
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Description

Trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate: is a chemical compound with the molecular formula C13H17NO6 and a molecular weight of 283.28 g/mol .

Chemical Reactions Analysis

Types of Reactions: Trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms .

Mechanism of Action

The mechanism of action of trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison: Trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

Trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate (CAS: 936901-99-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological evaluations, and relevant case studies to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is C13H17NO6, with a molecular weight of approximately 283.28 g/mol. The compound features a dioxopyrrolidine moiety which is significant for its biological interactions. Below is a summary of its physical properties:

PropertyValue
Molecular Weight283.28 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point391.6 ± 52.0 °C
Flash Point190.6 ± 30.7 °C
Purity≥95%

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of compounds related to this compound. In a study evaluating various hybrid molecules, it was found that compounds with similar structural features exhibited significant protection in seizure models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The results indicated that certain derivatives provided better efficacy and safety profiles compared to traditional antiepileptic drugs.

Antioxidant Properties

The antioxidant potential of related pyrrolidine derivatives has been documented in various studies. These compounds demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting a protective role against oxidative stress . Although specific data on this compound is limited, its structural analogs have shown promising antioxidant activity.

Antimicrobial Activity

Research into the antimicrobial effects of pyrrolidine derivatives indicates that these compounds can inhibit the growth of various microbial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways . While direct studies on this compound are sparse, its structural attributes suggest potential antimicrobial activity.

Case Studies

Several case studies highlight the biological evaluation of related compounds:

  • Anticonvulsant Screening : In a study involving multiple pyrrolidine derivatives, several compounds were tested for their anticonvulsant efficacy in mice models. Compounds exhibiting structural similarities to trans-1-(2,5-Dioxopyrrolidin-1-yl) showed protective effects in seizure models with promising ED50 values .
  • Oxidative Stress Studies : A comparative analysis was conducted on various pyrrolidine derivatives where their antioxidant activities were measured using DPPH and ABTS assays. Compounds similar to trans-1-(2,5-Dioxopyrrolidin-1-yl) demonstrated significant radical scavenging capabilities .
  • Antimicrobial Testing : A range of pyrrolidine-based compounds underwent testing against common pathogens like E. coli and S. aureus. Results indicated notable inhibitory effects, supporting further investigation into their mechanisms of action .

Properties

IUPAC Name

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl cyclohexane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6/c1-19-12(17)8-2-4-9(5-3-8)13(18)20-14-10(15)6-7-11(14)16/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLSJGBTNAGAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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